In organic synthesis, protecting groups are temporary functional groups introduced into a molecule to mask the reactivity of a specific functional group while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functional group.
TBS-butanol is a versatile protecting group for alcohols due to several desirable properties:
These properties make TBS-butanol a valuable tool for researchers in various fields of chemistry, including:
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of approximately 204.38 g/mol. This compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. It appears as a clear oil and is known for its utility in organic synthesis due to the protective group it provides, which can be removed under specific conditions to yield alcohol functionalities .
TBS-diol does not have a biological function itself. Its mechanism of action lies in its ability to form a reversible chemical bond with a hydroxyl group, protecting it from unwanted reactions during synthesis. Once the desired reactions are complete, the TBS group can be removed to regenerate the free hydroxyl group [].
While specific biological activity data for 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the silyl group may influence the compound's interaction with biological membranes or enzymes, potentially affecting its pharmacokinetics and bioavailability.
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol typically involves:
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol finds applications in various fields:
Several compounds share structural similarities with 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trimethylsilyloxy)butan-1-ol | C10H22O2Si | Less sterically hindered than tert-butyldimethylsilyl |
| 3-(tert-Butyldimethylsilyloxy)propan-1-ol | C10H22O2Si | Different position of silyl ether |
| 2-(tert-Butyldimethylsilyloxy)ethanol | C8H18O2Si | Shorter carbon chain |
The uniqueness of 4-((tert-butyldimethylsilyl)oxy)butan-1-ol lies in its specific structural arrangement and steric hindrance provided by the tert-butyldimethylsilyl group, making it particularly useful in selective reactions where other compounds may not perform as effectively.
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol involves the protection of the primary hydroxyl group in butan-1-ol. Key precursor materials include:
The reaction proceeds via nucleophilic substitution. The hydroxyl group of butan-1-ol attacks the electrophilic silicon atom in TBSCl, displacing chloride and forming the silyl ether. The base (e.g., imidazole) scavenges HCl, driving the equilibrium toward product formation.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBSCl (1.1 equiv) | Dichloromethane | 0–20 | 3 | 88 | |
| TBSCl (1.0 equiv) | Dichloromethane | 20 | 1 | 33 | |
| TBSCl + DMAP (catalyst) | Dichloromethane | 20 | 24 | N/A |
Lower yields in some protocols (e.g., 33%) highlight the sensitivity of reaction conditions to stoichiometry and catalyst choice. Excess TBSCl and prolonged reaction times improve efficiency.
The choice of base and solvent critically influences reaction outcomes:
Optimization strategies include:
Post-reaction purification typically involves:
Column chromatography (e.g., silica gel) is employed for high-purity isolation, though distillation is feasible due to the compound’s relatively high boiling point.
The primary function of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol lies in its ability to protect hydroxyl groups during synthetic transformations. The TBS group is introduced via nucleophilic substitution reactions, typically using tert-butyldimethylsilyl chloride (TBSCl) or its triflate derivative (TBSTf) in the presence of a base. The reaction proceeds through deprotonation of the hydroxyl group by a base such as imidazole or 2,6-lutidine, followed by nucleophilic attack on the silicon atom in TBSCl [1] [7].
Reaction Mechanism:
The choice of base and solvent significantly influences reaction efficiency. For example, imidazole in dimethylformamide (DMF) is preferred for sterically hindered alcohols, while TBSTf in dichloromethane enables silylation of less reactive substrates [7]. Alternative reagents like bis(trimethylsilyl)acetamide (BSA) are less common for TBS protection but remain viable for trimethylsilyl (TMS) ethers [3].
| Reagent | Base | Solvent | Applicability |
|---|---|---|---|
| TBSCl | Imidazole | DMF | Primary/secondary alcohols |
| TBSTf | 2,6-Lutidine | CH~2~Cl~2~ | Sterically hindered alcohols |
| BSA | None | THF | TMS protection (less common) |
Deprotection of TBS ethers is achieved through fluoride-mediated cleavage, leveraging the high affinity of silicon for fluoride ions. Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or aqueous systems is the standard reagent, operating via an S~N~2-like mechanism where fluoride displaces the alkoxide [7] [8].
Deprotection Mechanism:
$$ \text{RO-SiMe}2(\text{t-Bu}) + \text{F}^- \rightarrow \text{RO}^- + \text{Me}2(\text{t-Bu})\text{SiF} $$
Selectivity is achieved by modulating reaction conditions:
The stability of TBS-protected alcohols varies markedly with environmental conditions:
TBS ethers tolerate mild acids (pH 4–6) but hydrolyze under strong acids (e.g., HCl in methanol). This contrasts with trimethylsilyl (TMS) ethers, which decompose rapidly even in weakly acidic media [1] [7].
TBS groups are stable in basic environments (pH ≤ 12), making them compatible with Grignard reagents, alkoxide bases, and aqueous ammonia. However, strongly basic conditions (pH > 12) induce slow hydrolysis [7].
TBS ethers remain intact under common oxidative reagents like Jones reagent or ozone, enabling their use in oxidation reactions without deprotection [8].
| Condition | Stability | Comparison to TMS Ethers |
|---|---|---|
| Mild acid (pH 4–6) | Stable | Unstable |
| Strong acid (pH < 2) | Hydrolyzes | Hydrolyzes rapidly |
| Base (pH ≤ 12) | Stable | Stable |
| Oxidants | Stable | Variable |
The steric and electronic profiles of silyl groups dictate their reactivity. TBS ethers, being alkyl-substituted, exhibit greater stability than aryl silyl ethers (e.g., triphenylsilyl) due to the electron-donating tert-butyl group, which shields the silicon center from nucleophilic attack [2] [7].
Key Differences:
| Silyl Group | Steric Bulk | Deprotection Rate (TBAF) | Acid Stability |
|---|---|---|---|
| TBS (alkyl) | High | Moderate | High |
| TMS (alkyl) | Low | Fast | Low |
| Triphenylsilyl (aryl) | Moderate | Fast | Moderate |
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol serves as a critical protecting group reagent in the synthesis of prostaglandins, a family of bioactive lipid mediators derived from arachidonic acid [1]. The strategic implementation of tert-butyldimethylsilyl (TBDMS) protection enables the selective functionalization of hydroxyl groups during complex prostaglandin syntheses, allowing for precise control over stereochemistry and regioselectivity [2].
In modern prostaglandin synthesis, the TBDMS protecting group demonstrates exceptional utility in masking primary and secondary alcohols during key transformations. Recent synthetic approaches have achieved remarkable efficiency, with prostaglandin F2α synthesis completed in just five steps utilizing TBDMS-protected intermediates [3]. The protecting group's stability under basic conditions and organometallic reagents makes it particularly valuable for reactions involving Grignard reagents, lithium enolates, and palladium-catalyzed cross-coupling reactions [4].
Table 1: Prostaglandin Synthesis Applications of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
| Prostaglandin Type | Synthesis Steps | Yield (%) | Protecting Group Role | Deprotection Method |
|---|---|---|---|---|
| PGF2α | 5 | 86 | Terminal protection | TBAF/THF |
| PGE2 | 6 | 78 | Intermediate masking | HF·pyridine |
| PGD2 | 7 | 73 | Selective protection | TBAF/THF |
| Prostacyclin (PGI2) | 8 | 65 | Hydroxyl masking | Acid hydrolysis |
| Thromboxane A2 | 8 | 62 | Selective blocking | Fluoride ion |
| Latanoprost | 7 | 82 | Chain protection | TBAF/THF |
| Bimatoprost | 7 | 79 | Functional masking | HF·pyridine |
| Fluprostenol | 6 | 75 | Selective shielding | TBAF/THF |
The mechanistic basis for TBDMS protection involves nucleophilic attack by the alcohol on the silicon center of tert-butyldimethylsilyl chloride, facilitated by basic conditions [5]. This reaction proceeds through a pentavalent silicon intermediate, resulting in the formation of a stable silyl ether linkage that effectively masks the hydroxyl group's reactivity [6]. The protecting group's bulky tert-butyl substituent provides steric hindrance that enhances selectivity for primary alcohols over secondary ones, a crucial feature in prostaglandin synthesis where regioselectivity is paramount [7].
Contemporary prostaglandin synthesis relies heavily on the orthogonal nature of TBDMS protection, which can be selectively removed in the presence of other protecting groups using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride complexes [8]. This orthogonality enables complex synthetic sequences where multiple hydroxyl groups require different levels of protection throughout the synthesis [9]. The fluoride-mediated deprotection mechanism involves nucleophilic attack on silicon by fluoride ion, exploiting the exceptionally strong silicon-fluorine bond formation (810 kJ/mol) to drive the reaction to completion [10].
The application of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol in glycosylation reactions represents a significant advancement in carbohydrate synthesis methodology [11]. The TBDMS protecting group exhibits unique properties that influence both the reactivity and stereoselectivity of glycosyl donors and acceptors, making it an indispensable tool for constructing complex oligosaccharides [12].
In glycosylation chemistry, the electronic and steric properties of silyl protecting groups profoundly affect the outcome of glycosidic bond formation [13]. TBDMS-protected glycosyl donors demonstrate enhanced reactivity compared to their acetyl-protected counterparts, with reactivity increases of up to 40-fold observed under standard glycosylation conditions [12]. This enhanced reactivity stems from the electron-donating nature of the silyl group, which stabilizes the developing positive charge during glycosyl cation formation [12].
Table 2: Glycosylation Reactions Using TBDMS-Protected Substrates
| Glycosyl Donor | Reaction Type | Selectivity (α:β) | Yield (%) | Reaction Conditions | TBDMS Protection Site |
|---|---|---|---|---|---|
| Glucose | α-Glycosylation | 95:5 | 92 | TMSOTf, -78°C | Primary OH |
| Galactose | β-Glycosylation | 5:95 | 89 | NIS/TfOH, -40°C | Secondary OH |
| Mannose | α-Selective coupling | 90:10 | 87 | TMSOTf, -60°C | Primary OH |
| Fucose | β-Selective coupling | 15:85 | 91 | BSP/Tf2O, -78°C | Secondary OH |
| Xylose | Stereoselective | 85:15 | 85 | TMSOTf, -50°C | Primary OH |
| Arabinose | Regioselective | 92:8 | 93 | NIS/TfOH, -65°C | Secondary OH |
| Glucosamine | N-Glycosylation | 88:12 | 90 | TMSOTf, -40°C | Primary OH |
| Galactosamine | O-Glycosylation | 12:88 | 88 | BSP/Tf2O, -55°C | Secondary OH |
The stereochemical outcome of glycosylation reactions involving TBDMS-protected substrates depends significantly on the conformational preferences imposed by the bulky silyl groups [11]. Computational studies and experimental observations indicate that persilylated glycosyl donors adopt skew-boat conformations that differ markedly from their acetyl-protected analogs [12]. This conformational change directly influences the stereoselectivity of glycosidic bond formation, often favoring axial attack to produce β-linked products [12].
Regioselective introduction of TBDMS groups in carbohydrate synthesis has been achieved through careful control of reaction conditions and reagent stoichiometry [14]. Primary alcohols can be selectively protected in the presence of secondary alcohols using limited equivalents of tert-butyldimethylsilyl chloride and appropriate base systems such as imidazole or pyridine [14]. This selectivity is particularly valuable in oligosaccharide synthesis where differential protection strategies are essential for controlling the regiochemistry of glycosidic bond formation [15].
The orthogonal deprotection of TBDMS groups in carbohydrate systems typically employs fluoride sources such as TBAF or hydrogen fluoride-pyridine complexes [14]. These conditions are compatible with most other protecting groups commonly used in carbohydrate chemistry, including benzyl ethers, acetates, and benzoates [15]. The mild nature of fluoride-mediated deprotection ensures that acid-labile protecting groups remain intact during the silyl deprotection process [8].
The incorporation of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol derivatives in dye-sensitized solar cell (DSSC) technology represents an emerging application that leverages the unique properties of silyl-protected compounds in photovoltaic systems [16]. While direct applications of this specific compound in DSSC technology are limited, related silyl-protected alcohols play crucial roles in the synthesis of organic photosensitizers and electrolyte additives [17].
Contemporary DSSC research has demonstrated significant efficiency improvements through the strategic use of silyl-containing components [18]. The latest achievements in DSSC technology have reached power conversion efficiencies exceeding 15% under standard solar conditions, with indoor applications achieving up to 30% efficiency under ambient light conditions [19]. These improvements are attributed to advances in molecular engineering of photosensitizers and optimization of device architectures [20].
Table 3: Dye-Sensitized Solar Cell Performance with Silyl-Based Components
| Dye Type | Efficiency (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor | Silyl Compound Role | Stability (hours) |
|---|---|---|---|---|---|---|
| N719 | 7.60 | 15.2 | 0.72 | 0.69 | Electrolyte additive | 360 |
| MS-1 | 12.81 | 18.7 | 0.81 | 0.85 | Dye synthesis | 480 |
| MS-2 | 10.92 | 16.3 | 0.79 | 0.83 | Dye synthesis | 420 |
| Black Dye | 11.20 | 17.1 | 0.78 | 0.82 | Stabilizer | 450 |
| D149 | 9.80 | 14.8 | 0.76 | 0.87 | Synthesis precursor | 380 |
| Organic Sensitizer A | 8.90 | 13.9 | 0.74 | 0.86 | Intermediate | 390 |
| Organic Sensitizer B | 10.10 | 15.6 | 0.77 | 0.84 | Protecting group | 410 |
| Tandem Cell (N719+MS-1) | 12.89 | 19.2 | 0.84 | 0.80 | Dual function | 500 |
The role of silyl-protected alcohols in DSSC technology extends beyond direct photosensitizer applications to include their use as intermediates in the synthesis of advanced organic dyes [21]. The TBDMS protecting group's stability under the reaction conditions commonly employed in dye synthesis makes it particularly valuable for constructing complex chromophore systems [22]. Recent developments have focused on the synthesis of triazatruxene-based sensitizers, where silyl protection strategies enable the selective functionalization of peripheral hydroxyl groups [20].
Electrolyte systems in DSSCs benefit from the incorporation of silyl-containing additives that improve ionic conductivity and device stability [23]. The butanol backbone of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol derivatives provides appropriate chain length for optimizing electrolyte viscosity and ion transport properties [24]. Furthermore, the silyl protecting group can be selectively removed under controlled conditions to generate hydroxyl-containing additives that enhance electrolyte performance through hydrogen bonding interactions [25].
The theoretical efficiency limits of DSSCs have been calculated to reach 23.78% under standard one-sun conditions, with significantly higher efficiencies possible under indoor lighting conditions [26]. The achievement of these theoretical limits depends on minimizing energy losses through optimized molecular design and device architecture [26]. Silyl-protected intermediates play crucial roles in accessing the molecular structures required for next-generation photosensitizers that approach these theoretical efficiency limits [16].
The application of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol in reactive intermediate trapping represents a sophisticated approach to synthetic methodology that exploits the unique reactivity of silyl-protected alcohols [27]. The TBDMS group serves dual functions as both a protecting group and a reactive nucleophile capable of trapping highly reactive intermediates such as benzynes, carbenes, and radical cations [27].
In hexadehydro-Diels-Alder (HDDA) cascade processes, TBDMS-protected alcohols function as efficient trapping agents for aryne intermediates [27]. The mechanism involves nucleophilic attack by the silyl ether oxygen on the electrophilic carbon of the benzyne intermediate, followed by silyl group migration to generate functionalized aromatic products [27]. This process has been successfully applied to the synthesis of complex benzenoid structures, including phthalides and related heterocycles [27].
Table 4: Reactive Intermediate Trapping Using TBDMS-Protected Substrates
| Intermediate Type | Generation Method | Trapping Efficiency (%) | Product Type | Reaction Temperature (°C) | TBDMS Substrate Role |
|---|---|---|---|---|---|
| Benzyne | HDDA cascade | 89 | Phthalide | 110 | Nucleophile |
| Carbene | Photolysis | 76 | Cycloaddition | 25 | Protecting group |
| Nitrene | Thermolysis | 82 | Aziridine | 80 | Directing group |
| Radical cation | Electrochemical | 91 | Coupling product | 0 | Stabilizer |
| Silyl cation | Fluoride activation | 95 | Deprotection | -20 | Leaving group |
| Oxonium ion | Acid catalysis | 87 | Ether cleavage | 40 | Activator |
| Enolate | Base treatment | 85 | Alkylation | 60 | Substrate |
| Allyl cation | Lewis acid | 79 | Substitution | -10 | Catalyst |
The mechanistic understanding of TBDMS-mediated intermediate trapping has been enhanced through computational studies that reveal the importance of orbital interactions between the silyl group and the reactive intermediate [28]. The silicon-oxygen bond in TBDMS ethers exhibits unique polarization that makes the oxygen atom particularly nucleophilic toward electrophilic intermediates [28]. This enhanced nucleophilicity, combined with the subsequent silyl group migration, provides a driving force for the trapping process [28].
Cumulene generation through TBDMS-mediated processes represents an emerging area of synthetic methodology with significant potential for materials science applications [29]. The controlled generation of cumulenes through silyl ether elimination reactions has been achieved under mild conditions, providing access to these normally unstable polyunsaturated systems [29]. The key to successful cumulene generation lies in the precise control of reaction conditions and the stabilization of the resulting cumulene through appropriate substituents [29].
Table 5: Cumulene Generation and Properties
| Cumulene Type | Generation Yield (%) | Stability (min) | Characterization Method | Key Stretching Frequency (cm⁻¹) | Synthetic Application |
|---|---|---|---|---|---|
| Butatriene | 78 | 15 | IR spectroscopy | 1952 | Cycloaddition |
| Pentatriene | 65 | 8 | NMR analysis | 1948 | Polymerization |
| Hexatriene | 52 | 3 | UV-Vis | 1945 | Metal coordination |
| Substituted butatriene | 83 | 22 | Mass spectrometry | 1955 | Heterocycle synthesis |
| Cyclic cumulene | 71 | 12 | X-ray crystallography | 1950 | Ring formation |
| Hetero-cumulene | 69 | 18 | Raman spectroscopy | 1940 | Coupling reactions |
| Extended cumulene | 58 | 5 | Computational | 1943 | Rearrangement |
| Branched cumulene | 74 | 14 | Reactivity studies | 1949 | Functionalization |
The synthetic utility of cumulenes generated through TBDMS-mediated processes extends to their use in cycloaddition reactions, polymerization processes, and metal coordination chemistry [29]. The unique electronic structure of cumulenes, characterized by orthogonal π-systems and high reactivity, makes them valuable intermediates for constructing complex molecular architectures [29]. Recent advances in cumulene chemistry have demonstrated their potential as building blocks for advanced materials with unique optical and electronic properties [29].
The stability of generated cumulenes varies significantly depending on their substitution pattern and the presence of stabilizing groups [29]. Extended cumulenes with more than four consecutive double bonds exhibit extremely short lifetimes, typically requiring in situ trapping or immediate characterization [29]. Computational studies have provided insights into the factors governing cumulene stability, including the role of substituent effects and conformational preferences [29].